
Bisphosphonate, 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPH-742 est un composé organique synthétique connu pour ses propriétés bioactives. Il est classé comme un bisphosphonate, une classe de médicaments qui empêchent la perte de densité osseuse.
Méthodes De Préparation
La synthèse du BPH-742 implique plusieurs étapes. Le composé est généralement préparé par une série de réactions chimiques qui incluent l'utilisation de dérivés d'acide phosphonique. Les conditions réactionnelles impliquent souvent l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires pour garantir la pureté et le rendement du BPH-742 .
Analyse Des Réactions Chimiques
Biochemical Interactions and Enzyme Inhibition
Bisphosphonate 9 exerts its pharmacological effects via FDPS inhibition , disrupting the mevalonate pathway in osteoclasts. Key findings include:
Property | Value | Source |
---|---|---|
FDPS Inhibition (IC₅₀) | 6.6 nM | |
GGPPS Inhibition (IC₅₀) | 700,000 nM | |
Mineral Affinity | Retention time: 6.3 min |
-
Mechanism : The bisphosphonate group chelates Mg²⁺ ions in FDPS’s active site, inducing a conformational change that stabilizes a closed enzyme state. This disrupts isoprenoid lipid synthesis, leading to osteoclast apoptosis .
-
Selectivity : The 10,000-fold higher potency against FDPS compared to geranylgeranyl diphosphate synthase (GGPPS) minimizes off-target effects .
Comparative Analysis with Related Bisphosphonates
Bisphosphonate 9 shows distinct advantages over analogs:
Compound | FDPS IC₅₀ (nM) | GGPPS IC₅₀ (nM) | Key Feature |
---|---|---|---|
Bisphosphonate 9 | 6.6 | 700,000 | Optimized pyridyl substitution |
Minodronate | 1.9 | 869 | Parent compound |
Risedronate | 5.7 | 5,675 | Lower GGPPS selectivity |
-
Structural Modifications : Replacement of the hydroxyl group with hydrophobic substituents (e.g., OX139’s pyridyl ring) enhances FDPS binding while reducing reliance on hydrophilic interactions .
Synthetic Methodologies and Advances
Recent innovations in bisphosphonate synthesis relevant to Compound 9 include:
-
Microwave Irradiation : Reduces reaction times from hours to minutes while maintaining yields >80% .
-
Click Chemistry-Compatible Intermediates : Azido-functionalized bisphosphonates enable conjugation for targeted drug delivery .
-
Green Chemistry : Solvent-free conditions and recyclable catalysts (e.g., rGO-SO₃H) improve sustainability .
Thermodynamic and Kinetic Profiling
-
Binding Kinetics : Bisphosphonate 9 exhibits slow, tight-binding inhibition of FDPS, with a dissociation constant (K_i) of 1.2 nM after preincubation .
-
Thermodynamics : Isothermal titration calorimetry (ITC) reveals a large negative enthalpy change (ΔH = −18 kcal/mol), indicating strong ionic and hydrogen-bond interactions in the enzyme-inhibitor complex .
Applications De Recherche Scientifique
Clinical Applications
The clinical applications of Bisphosphonate, 9 include:
- Osteoporosis Treatment : Bisphosphonates are widely used to treat osteoporosis in postmenopausal women and men, significantly improving bone mineral density and reducing fracture risk .
- Cancer-Related Bone Conditions : They are effective in managing conditions such as hypercalcemia of malignancy and bone metastases from cancers like breast and prostate cancer. Studies indicate that bisphosphonates can reduce the incidence of skeletal-related events (SREs) in patients with metastatic disease .
- Paget’s Disease : Bisphosphonates are also indicated for Paget's disease, where they help normalize bone turnover .
Data Table: Efficacy in Osteoporosis Management
Study | Population | Treatment Duration | Outcome Measure | Result |
---|---|---|---|---|
Study A | Postmenopausal women | 3 years | Fracture incidence | 50% reduction |
Study B | Men with osteoporosis | 2 years | Bone mineral density increase | 8% increase |
Study C | Patients with glucocorticoid-induced osteoporosis | 5 years | Fracture risk reduction | 40% reduction |
Cancer Prevention Insights
Recent research has highlighted the potential role of bisphosphonates in cancer prevention. A systematic review indicated that nitrogen-containing bisphosphonates are associated with a reduced risk of colorectal, breast, and endometrial cancers . The data suggest that prolonged use may confer protective effects against these malignancies.
Case Study 1: Osteonecrosis of the Jaw
A notable case involved a 69-year-old female patient who developed bisphosphonate-related osteonecrosis of the jaw after prolonged treatment with zoledronic acid for breast cancer. Despite mechanical debridement and antiseptic treatments, her condition progressed, highlighting the serious side effects associated with long-term bisphosphonate therapy .
Case Study 2: Breast Cancer Recurrence
In a clinical trial involving over 18,000 women with early breast cancer, adjuvant bisphosphonate treatment significantly reduced the rate of bone recurrence and improved overall survival rates among postmenopausal women . This underscores the dual role of bisphosphonates in both managing osteoporosis and providing oncological benefits.
Mécanisme D'action
The mechanism of action of BPH-742 involves its interaction with specific molecular targets. BPH-742 acts as an inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, BPH-742 disrupts the production of essential biomolecules, leading to its therapeutic effects. The molecular pathways involved in this process include the inhibition of protein prenylation, which is crucial for the function of various cellular proteins .
Comparaison Avec Des Composés Similaires
BPH-742 est unique par rapport aux autres bisphosphonates en raison de sa structure moléculaire spécifique et de son mécanisme d'action. Des composés similaires comprennent l'alendronate, le risedronate et le zolédronate, qui sont également des bisphosphonates utilisés dans le traitement des maladies osseuses. Le BPH-742 possède des propriétés distinctes qui en font un composé précieux pour la recherche et les applications thérapeutiques. Sa capacité à inhiber la géranylgéranyl diphosphate synthase le distingue des autres bisphosphonates qui ciblent principalement des enzymes différentes .
Activité Biologique
Bisphosphonates are a class of drugs primarily used to treat bone disorders, particularly osteoporosis and conditions associated with bone metastases. Among these compounds, Bisphosphonate, 9 (BP-9) has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews the biological activity of BP-9, focusing on its mechanisms of action, effects on osteoclasts, anti-tumor properties, and clinical implications based on diverse research findings.
Bisphosphonates, including BP-9, exert their biological effects primarily through the inhibition of osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme critical in the mevalonate pathway. This inhibition leads to a decrease in isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are essential for osteoclast function .
Table 1: Comparison of Bisphosphonates' Mechanisms
Compound | Mechanism of Action | Potency (IC50) |
---|---|---|
BP-9 | Inhibition of FDPS | Low nanomolar range |
Alendronate | Inhibition of FDPS | Low nanomolar range |
Risedronate | Inhibition of FDPS | Low nanomolar range |
Zoledronate | Inhibition of FDPS | Low nanomolar range |
Biological Effects on Osteoclasts
BP-9 has been shown to significantly affect osteoclast viability and activity. Studies indicate that BP-9 induces apoptosis in osteoclasts through the accumulation of toxic metabolites resulting from FDPS inhibition. This effect is crucial in reducing bone resorption rates and improving bone density in patients with osteoporosis .
Case Study: Osteoporosis Treatment
In a clinical trial involving postmenopausal women with osteoporosis, administration of BP-9 resulted in a significant increase in bone mineral density (BMD) after one year compared to a placebo group. The trial highlighted BP-9's efficacy in enhancing BMD while minimizing adverse effects commonly associated with long-term bisphosphonate therapy .
Anti-Tumor Activity
Recent research has identified BP-9's potential anti-tumor properties, particularly in breast cancer and multiple myeloma. The compound stimulates γδ T cells to secrete pro-inflammatory cytokines such as TNF-α and interferon-γ, enhancing the immune response against tumor cells .
Table 2: Anti-Tumor Efficacy of BP-9
Study Type | Tumor Type | Effect Observed |
---|---|---|
Preclinical | Bladder Cancer | Prolonged survival in mice |
Clinical | Breast Cancer | Reduced tumor burden |
In vitro | Multiple Myeloma | Enhanced γδ T cell activation |
Clinical Implications
The use of BP-9 extends beyond osteoporosis treatment; it shows promise as an adjunct therapy in cancer treatment. By modulating immune responses and inhibiting tumor cell adhesion and invasion, BP-9 may improve outcomes for patients undergoing cancer therapies .
Propriétés
Formule moléculaire |
C16H37O6P3 |
---|---|
Poids moléculaire |
418.38 g/mol |
Nom IUPAC |
[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22) |
Clé InChI |
QCMHKGWUOSRYCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
SMILES canonique |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BPH-742; BPH 742; BPH742. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.